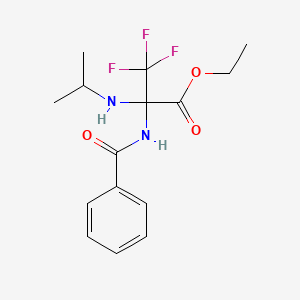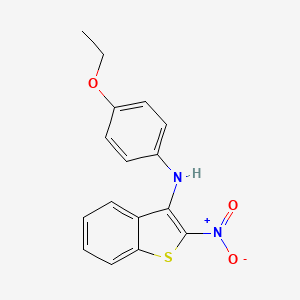![molecular formula C20H19BrN2O2 B15003761 2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)
2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is a synthetic organic compound that features a bromophenoxy group and a pyrrol-1-yl benzyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid under basic conditions to form 3-bromophenoxypropanoic acid.
Amidation Reaction: The 3-bromophenoxypropanoic acid is then converted to its corresponding amide by reacting with 4-(1H-pyrrol-1-yl)benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction at different sites, depending on the reagents and conditions used.
Coupling Reactions: The pyrrol-1-yl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
- 2-(3-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
- 2-(3-iodophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
Uniqueness
The uniqueness of 2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for instance, can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C20H19BrN2O2 |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19BrN2O2/c1-15(25-19-6-4-5-17(21)13-19)20(24)22-14-16-7-9-18(10-8-16)23-11-2-3-12-23/h2-13,15H,14H2,1H3,(H,22,24) |
Clé InChI |
ZLBZQIUEGBOBIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(phenylsulfonyl)methyl]-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003697.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B15003707.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)
![5-(4-ethoxyphenyl)-4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15003714.png)
![4-(2,3-dichlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15003721.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)
![4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B15003746.png)

![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)


